1,2,3,4,7,8-hexachlorodibenzo-p-dioxin

Toxicology Mechanistic Studies AhR-Independent Toxicity

Labs performing EPA Method 1613/8290 face congener co-elution and matrix interference, compromising TEQ quantification accuracy. • 1,2,3,4,7,8-HxCDD-13C12 is the precisely matched isotopologue for native 1,2,3,4,7,8-HxCDD, enabling isotope dilution quantitation that corrects for extraction losses and ion suppression. • WHO-TEF 0.1 congener-its accurate measurement significantly impacts total TEQ compliance reporting under 40 CFR Part 63. • Resolves from other HxCDD isomers on optimized GC-HRMS columns; also serves as a defined substrate for Sphingomonas wittichii RW1 biodegradation studies.

Molecular Formula C12H2Cl6O2
Molecular Weight 402.8 g/mol
CAS No. 109719-80-4
Cat. No. B8818134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8-hexachlorodibenzo-p-dioxin
CAS109719-80-4
Molecular FormulaC12H2Cl6O2
Molecular Weight402.8 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyWCYYQNSQJHPVMG-WCGVKTIYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,7,8-HxCDD Analytical Standard


1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) is a hexachlorinated congener of the polychlorinated dibenzo-p-dioxin (PCDD) family, with the molecular formula C12H2Cl6O2 and a molecular weight of 390.86 g/mol [1]. It is characterized by chlorine substitution at the 1,2,3,4,7,8 positions on the dioxin skeleton. This compound exists as one of ten possible hexachlorodibenzo-p-dioxin isomers [2]. HxCDD is a persistent environmental contaminant formed as an unintended byproduct of combustion and industrial processes involving chlorine. For scientific and industrial applications, the stable isotope-labeled analog, 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin-13C12 (CAS 109719-80-4), is the primary form used as an internal standard in quantitative analytical chemistry, specifically for the accurate measurement of the unlabeled native congener in environmental and biological matrices .

Why 1,2,3,4,7,8-HxCDD Cannot Be Substituted


Generic substitution of 1,2,3,4,7,8-HxCDD with other hexachlorodibenzo-p-dioxin isomers or chlorination homologs is not scientifically valid. The precise 1,2,3,4,7,8 chlorination pattern dictates unique toxicological potency, distinct environmental fate, and specific analytical behavior. For example, while the 1,2,3,4,7,8 isomer is a major toxic congener with a WHO-TEF of 0.1, other hexachlorinated isomers like 1,2,3,6,7,8-HxCDD share this TEF value but are distinct chemical entities that must be individually quantified in environmental samples to meet regulatory requirements [1]. Furthermore, the compound's behavior in biological systems is not merely a function of chlorination number; the substitution pattern determines its interaction with the aryl hydrocarbon receptor (AhR) and its susceptibility to metabolic degradation [2]. Consequently, for applications requiring congener-specific identification, quantification, or toxicological assessment, the use of the specific 1,2,3,4,7,8-HxCDD congener, or its precisely matched 13C12-labeled analog, is non-negotiable.

1,2,3,4,7,8-HxCDD Quantitative Evidence


Acute Lethality in AhR-Resistant Rats

In a direct head-to-head comparison, 1,2,3,4,7,8-HxCDD demonstrated significantly greater acute lethality than 2,3,7,8-TCDD in Han/Wistar (Kuopio; H/W) and line A rats, which possess an altered aryl hydrocarbon receptor (AhR) conferring resistance to TCDD [1]. At the highest dose tested (10,000 μg/kg, intragastric), HxCDD caused death by day 15, whereas an identical dose of TCDD did not cause mortality in these strains [1]. The estimated LD50 for HxCDD in H/W and line A rats was 2000-10,000 μg/kg, compared to >10,000 μg/kg for TCDD, a potency reversal from the canonical TEF paradigm [1]. This indicates an AhR-independent mechanism of toxicity unique to HxCDD, not observed with TCDD [1].

Toxicology Mechanistic Studies AhR-Independent Toxicity

Body Weight Reduction in Rats

A direct comparative study in rats found that at the highest administered dose of 10,000 μg/kg, 1,2,3,4,7,8-HxCDD was more effective at reducing body weight than an identical dose of 2,3,7,8-TCDD [1]. While both compounds affect body weight through decreased IGF-I signaling [2], the magnitude of the effect at the high dose was greater for HxCDD [1]. Furthermore, in a separate study using isoeffective loading dose rates based on TEFs, the threshold for significant body weight decrease was 3.2 μg/kg for TCDD and 80 μg/kg for HxCDD in female Sprague-Dawley rats, confirming a 25-fold difference in potency consistent with TEF values [2].

Toxicology Metabolism In Vivo Efficacy

Toxic Equivalency Factor (TEF) Quantitation

The 1,2,3,4,7,8-HxCDD congener is assigned a specific Toxic Equivalency Factor (TEF) value of 0.1 in both the I-TEF and WHO-94/98 systems, relative to 2,3,7,8-TCDD (TEF = 1.0) [REFS-1, REFS-2]. This value is codified in regulations, such as 40 CFR Part 63 for emission limits [3]. Importantly, this TEF is distinct from other hepta- and octa-chlorinated congeners (e.g., 1,2,3,4,6,7,8-HpCDD TEF = 0.01) and is identical to the TEF for other hexachlorinated isomers (e.g., 1,2,3,6,7,8-HxCDD TEF = 0.1) [1]. The accurate application of this TEF for risk assessment requires the specific, isomer-resolved quantification of 1,2,3,4,7,8-HxCDD, as it cannot be inferred from total hexachlorinated dioxin measurements [4].

Risk Assessment Regulatory Compliance Environmental Monitoring

Biotransformation by Sphingomonas wittichii RW1

A comparative study on the bacterial strain Sphingomonas wittichii RW1 demonstrated that it can aerobically catabolize 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, converting it to tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol [1]. Crucially, this same strain was unable to transform the closely related congener 1,2,3,7,8-pentachlorodibenzo-p-dioxin [1]. This stark difference in biodegradability is dictated solely by the specific chlorination pattern of 1,2,3,4,7,8-HxCDD, highlighting that the compound's environmental persistence and potential for microbial remediation are congener-specific, not a general property of hexachlorinated dioxins [1].

Bioremediation Microbiology Environmental Fate

Isomer-Specific Detection by Oxygen Negative CI-MS

The analysis of all ten hexachlorodibenzo-p-dioxin (HCDD) isomers was achieved using a combination of gas chromatography (GC), high-pressure liquid chromatography (HPLC), and oxygen negative chemical ionization mass spectrometry (ONCI-MS) [1]. This technique enabled the isomer-specific identification and quantification of 1,2,3,4,7,8-HxCDD in complex mixtures, such as those found in technical pentachlorophenol [1]. Without this specific methodology, the 1,2,3,4,7,8 isomer cannot be reliably distinguished from other toxicologically relevant HxCDD isomers like 1,2,3,6,7,8- and 1,2,3,7,8,9-HxCDD, which co-elute on some GC columns but require distinct chromatographic and mass spectrometric conditions for resolution [2].

Analytical Chemistry Mass Spectrometry Environmental Forensics

OEHHA Cancer Potency Values

The California Office of Environmental Health Hazard Assessment (OEHHA) has established specific quantitative cancer potency values for 1,2,3,4,7,8-HxCDD, including an Inhalation Unit Risk of 3.8E+0 (μg/m³)⁻¹ and an Oral Slope Factor of 1.3E+4 (mg/kg-day)⁻¹ [1]. These values are congener-specific and are used for assessing health risks from exposure to this particular chemical. They are distinct from the potency values for other dioxin congeners, such as 2,3,7,8-TCDD, which has its own, separate set of risk assessment numbers (e.g., Oral Slope Factor of 1.5E+5 (mg/kg-day)⁻¹) [2]. Therefore, any site-specific or product-specific risk assessment requires the use of this congener's specific potency data.

Risk Assessment Public Health Regulatory Toxicology

1,2,3,4,7,8-HxCDD Applications


AhR-Independent Toxicity Pathways

This application leverages the unique finding that 1,2,3,4,7,8-HxCDD is more acutely lethal than TCDD in Han/Wistar rats [1]. Researchers investigating non-canonical, AhR-independent mechanisms of dioxin toxicity will find HxCDD an invaluable tool. By comparing its effects against the canonical AhR agonist TCDD in specific animal models (H/W and line A rats), scientists can dissect pathways related to rapid body weight loss, fatty liver, and gastrointestinal hemorrhage that are not mediated by the altered AhR in these strains [1].

Isomer-Specific TEQ Quantification

This is the primary industrial application. Accurate calculation of Toxic Equivalents (TEQs) for compliance with regulations like 40 CFR Part 63 requires the precise quantification of the 1,2,3,4,7,8-HxCDD congener [REFS-2, REFS-3]. Its unique TEF of 0.1 [4] makes its measurement a significant contributor to the total TEQ of a sample. Laboratories performing EPA Method 1613, 8290, or 8280B analyses must procure a certified 1,2,3,4,7,8-HxCDD standard, and ideally its 13C12-labeled isotopologue, to calibrate instruments, validate methods, and serve as an internal standard for accurate, congener-specific data reporting .

Sphingomonas wittichii Catabolic Pathways

The discovery that Sphingomonas wittichii RW1 can specifically catabolize 1,2,3,4,7,8-HxCDD, but not 1,2,3,7,8-PeCDD [5], provides a defined application in environmental microbiology. Researchers studying the dioxygenase enzymes and metabolic pathways of this bacterium can use 1,2,3,4,7,8-HxCDD as a specific growth substrate and model compound to identify novel biodegradation mechanisms and assess the potential for in situ bioremediation of dioxin-contaminated sites.

GC-MS and HPLC Isomer Separation

The challenge of resolving all ten hexachlorodibenzo-p-dioxin isomers, including the 1,2,3,4,7,8 congener, is a known analytical hurdle [REFS-7, REFS-8]. Method development chemists rely on a pure, well-characterized standard of 1,2,3,4,7,8-HxCDD to establish retention times, optimize column selectivity, and validate mass spectrometric parameters (e.g., ONCI-MS) [6]. This is essential for laboratories aiming to achieve the isomer-specific resolution required for forensic source apportionment or detailed congener profiling beyond standard regulatory methods.

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